molecular formula C13H12N2O2 B1618886 N-(4-Methylphenyl)-2-nitroaniline CAS No. 52753-44-3

N-(4-Methylphenyl)-2-nitroaniline

Cat. No.: B1618886
CAS No.: 52753-44-3
M. Wt: 228.25 g/mol
InChI Key: RJBXLPRREJWPJI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-nitroaniline is a nitro-substituted aniline derivative with the molecular formula C₁₃H₁₂N₂O₂. Its structure consists of an aniline core (benzene ring with an amine group) substituted with a nitro (-NO₂) group at the 2-position and a 4-methylphenyl group attached to the nitrogen atom. This compound belongs to the family of aromatic amines, which are widely studied for their applications in dyes, pharmaceuticals, and materials science.

Properties

CAS No.

52753-44-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(4-methylphenyl)-2-nitroaniline

InChI

InChI=1S/C13H12N2O2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3

InChI Key

RJBXLPRREJWPJI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methylphenyl)-2-nitroaniline can be compared to structurally related compounds based on substituent variations, physicochemical properties, and reactivity. Below is a detailed analysis:

Structural and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound -NO₂ (2), -C₆H₄CH₃ (N) C₁₃H₁₂N₂O₂ 242.25 (calculated) Methyl group (EDG), nitro (EWG*)
N-(4-Methoxyphenyl)-2-nitroaniline -NO₂ (2), -C₆H₄OCH₃ (N) C₁₃H₁₂N₂O₃ 244.25 Methoxy group (EDG via resonance)
N-Ethyl-4-fluoro-2-nitroaniline -NO₂ (2), -C₂H₅ (N), -F (4) C₈H₉FN₂O₂ 200.17 Ethyl (EDG), fluoro (weak EWG)
4-Methoxy-N-methyl-2-nitroaniline -NO₂ (2), -OCH₃ (4), -CH₃ (N) C₈H₁₀N₂O₃ 198.18 Methoxy (para), methyl (N)

EDG = Electron-Donating Group; *EWG = Electron-Withdrawing Group

Key Observations :

  • Substituent Effects on Reactivity: The methyl group in this compound is an EDG via inductive effects, which may slightly deactivate the aromatic ring toward electrophilic substitution compared to the stronger EDG methoxy group in N-(4-Methoxyphenyl)-2-nitroaniline . Nitro groups (EWG) increase acidity of the aniline NH proton. Substitution patterns (e.g., 2-nitro vs.
Physicochemical Properties
  • Melting Points and Solubility: N-(4-Methoxyphenyl)-2-nitroaniline has a higher molecular weight (244.25 vs. 242.25) but likely lower melting point than the methyl analog due to reduced symmetry and weaker intermolecular forces (methoxy’s polarity vs. methyl’s hydrophobicity) .
  • Crystal Packing :

    • highlights that compounds with chloro or bromo substituents exhibit similar triclinic packing (space group P-1) with dihedral angles of ~56° between aromatic planes. Weak interactions (C–H⋯N, π–π stacking) dominate, suggesting that substituent size/electronegativity minimally affect overall packing motifs .
Spectroscopic Characteristics
  • IR and NMR Data: N-(4-Nitrophenyl)-2-phenylacetamide () shows IR peaks at 1662 cm⁻¹ (amide C=O stretch) and 1341 cm⁻¹ (NO₂ symmetric stretch), which are typical for nitroaniline derivatives . ¹H-NMR: Aromatic protons in nitroanilines typically resonate at 7.0–8.5 ppm, with substituents causing predictable shifts (e.g., methoxy groups downfield-shift adjacent protons) .
Hazard Profiles
Compound GHS Hazards (Category) Key Risks
N-(4-Methoxyphenyl)-2-nitroaniline H302 (oral toxicity), H315 (skin irritation) Acute toxicity, irritant
This compound (predicted) Likely similar to Moderate toxicity, handling precautions
N-Ethyl-4-fluoro-2-nitroaniline Data not provided; fluoro may reduce toxicity Potential respiratory irritation

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